molecular formula C12H17NO4 B1490333 (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid CAS No. 2098155-56-5

(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490333
CAS No.: 2098155-56-5
M. Wt: 239.27 g/mol
InChI Key: HTEMMHCNFKWPLM-ONEGZZNKSA-N
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Description

(E)-4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid is a synthetic chemical compound with the CAS Number 2098155-56-5 and a molecular formula of C12H17NO4, corresponding to a molecular weight of 239.27 g/mol . This reagent features a complex structure that incorporates a hexahydrocyclopenta[c]pyrrole core, a hydroxymethyl group, and an (E)-4-oxobut-2-enoic acid chain, making it a valuable intermediate for pharmaceutical and chemical research. While direct studies on this specific molecule are limited in the public domain, compounds with the hexahydrocyclopenta[c]pyrrole scaffold are of significant interest in medicinal chemistry. Research on related structures indicates potential for exploration in immunology, particularly in the context of modulating γδ T cell activation via the butyrophilin (BTN) protein pathway, a key mechanism in immune response to pathogens and cancer . As such, this compound serves as a sophisticated building block for the synthesis of novel molecules, enabling researchers to investigate new therapeutic agents and deepen the understanding of biochemical interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-8-12-5-1-2-9(12)6-13(7-12)10(15)3-4-11(16)17/h3-4,9,14H,1-2,5-8H2,(H,16,17)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEMMHCNFKWPLM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CN(CC2(C1)CO)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid (CAS Number: 2098155-56-5) is a complex organic molecule characterized by its unique structure, which includes a hexahydrocyclopenta[c]pyrrole ring system. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
IUPAC NameThis compound
SMILESOCC12CCCC2CN(C1)C(=O)/C=C/C(=O)O

The compound features both a hydroxymethyl group and an oxobutanoic acid moiety, which contribute to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate various biochemical pathways, leading to significant biological effects. Research indicates that the compound may exhibit:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with receptors, potentially influencing signaling pathways.

Potential Therapeutic Applications

Research has suggested several areas where this compound may have therapeutic potential:

  • Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inhibiting tumor cell growth.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that the compound may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on various cancer cell lines showed that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection :
    • A study investigating neuroprotective effects found that the compound could reduce neuronal apoptosis induced by oxidative stress in cultured neurons. This suggests a possible application in neurodegenerative diseases.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
  • Reduction : The oxo group can be reduced to form hydroxyl groups.
  • Substitution : Nucleophilic substitution can occur at the hydroxymethyl group.

These reactions are crucial for developing new materials and compounds in organic synthesis.

Biology

In biological research, (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid has been investigated for its potential interactions with biomolecules:

  • Enzyme Inhibition : It has shown inhibitory effects on cysteinyl proteinases, which are involved in critical physiological processes such as protein turnover and cellular signaling.
    Biological TargetEffect
    Cysteinyl ProteinasesInhibition

Medicine

The compound is being explored for its therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death.
    Cancer Cell LineConcentration (µg/mL)Effect
    HepG2 (Liver Cancer)100 - 200Reduced cell viability
    EACC (Esophageal Cancer)100 - 200Induced apoptosis
  • Anti-inflammatory Properties : Research has shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antiproliferative Effects

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Similar compounds have exhibited significant antibacterial activity against various strains. This suggests that this compound may also possess antimicrobial properties, warranting further investigation into its efficacy against bacterial infections.

Comparison with Similar Compounds

Structural Analogues of Cyclopenta-Pyrrol Derivatives

(a) Methyl 6-isopropyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate (Compound 31)
  • Core Structure : Shares the hexahydrocyclopenta[c]pyrrol ring but substitutes the hydroxymethyl group with a trifluoromethylphenyl moiety and a pyrimidine-carboxylate side chain.
  • Functional Differences : The absence of the α,β-unsaturated ketone reduces electrophilic reactivity, while the trifluoromethyl group enhances lipophilicity.
  • Synthesis : Prepared via similar coupling reactions but diverges in post-functionalization steps (e.g., pyrimidine ring formation) .
(b) 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid (Compound 27)
  • Core Structure: Retains the 4-oxobut-2-enoic acid chain but replaces the bicyclic system with a hydroxyphenyl group.
  • Key Data :
    • Melting Point: >300°C (indicative of high crystallinity due to hydrogen bonding).
    • Solubility: Insoluble in NaHCO₃ but soluble in 5% NaOH, similar to the target compound’s carboxylic acid group .
  • Reactivity: The phenolic hydroxyl group enables chelation or antioxidant activity, contrasting with the bicyclic system’s steric effects in the target compound.
(c) Hexahydro-1-methoxy-3-phenylcyclopenta[b]pyrrol-2-one Derivatives
  • Core Structure : Cyclopenta[b]pyrrol (vs. [c]pyrrol in the target compound), altering ring junction geometry and substituent accessibility.
  • Functional Groups: Methoxy and phenyl groups dominate, differing from the hydroxymethyl and oxobut-2-enoic acid in the target.
  • Synthesis : Analogous methods (e.g., acetonitrile reflux, hydrogenation) but tailored for phenyl and ester substituents .

Physicochemical and Functional Comparisons

Property Target Compound Compound 27 Compound 31
Core Structure Hexahydrocyclopenta[c]pyrrol Phenyl Hexahydrocyclopenta[c]pyrrol
Key Substituents 3a-Hydroxymethyl, (E)-4-oxobut-2-enoic acid 3-Hydroxyphenyl, 2-hydroxy Trifluoromethylphenyl, pyrimidine-carboxylate
Melting Point Not reported (predicted high due to polar groups) >300°C Not reported
Solubility Likely polar (soluble in NaOH via carboxylic acid) Soluble in NaOH Lipophilic (trifluoromethyl)
Reactivity Electrophilic α,β-unsaturated ketone; hydrogen-bond donor (hydroxymethyl) Chelation via phenolic OH Nucleophilic aromatic substitution (pyrimidine)

Bioactivity and Therapeutic Implications

  • Ferroptosis Induction : The α,β-unsaturated ketone resembles ferroptosis-inducing compounds (FINs) described in , which exploit electrophilic reactivity to disrupt redox homeostasis .
  • Enzyme Inhibition : The bicyclic scaffold may mimic natural alkaloids, enabling interactions with proteases or kinases, as seen in cyclopenta[b]pyrrol derivatives .

Preparation Methods

Formation of Hexahydrocyclopenta[c]pyrrole Core

  • The bicyclic hexahydrocyclopenta[c]pyrrole scaffold is commonly synthesized via intramolecular cyclization reactions starting from appropriately functionalized pyrrolidine or cyclopentane derivatives.
  • Typical methods include:
    • Cyclization of amino alcohol precursors under acidic or basic conditions.
    • Use of 3-azabicyclo[3.3.0]octane intermediates, which are structurally related and commercially available, as starting materials for elaboration into the hexahydrocyclopenta[c]pyrrole system.

Introduction of Hydroxymethyl Group

  • Hydroxymethylation at the 3a-position is achieved through selective oxidation or hydroxymethyl transfer reactions.
  • Common approaches include:
    • Hydroxymethylation using formaldehyde under basic conditions.
    • Oxidation of methyl groups to hydroxymethyl via controlled oxidation reagents.

Construction of the (E)-4-oxobut-2-enoic Acid Side Chain

  • The side chain is typically introduced via condensation or coupling reactions.
  • The (E)-configuration of the double bond is controlled by:
    • Wittig or Horner–Wadsworth–Emmons olefination reactions using aldehyde or ketone precursors.
    • Use of stereoselective catalysts or reaction conditions favoring the trans-alkene geometry.

Representative Preparation Method from Patent Literature

A European patent (EP2717860A1) describes related pharmaceutically active organic compounds with similar bicyclic cores and side chains, emphasizing water-soluble formulations but also detailing synthetic intermediates. Although the patent focuses on formulations, it includes:

  • Stepwise synthesis beginning with cyclopentane derivatives.
  • Use of protective groups to manage hydroxyl and amine functionalities.
  • Selective oxidation and olefination to install the required unsaturated acid moiety.

Research Findings and Data Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Amino alcohol + acid/base catalyst Formation of hexahydrocyclopenta[c]pyrrole core
2 Hydroxymethylation Formaldehyde, base Introduction of hydroxymethyl at 3a-position
3 Oxidation Mild oxidants (e.g., PCC, TEMPO) Conversion of methyl to hydroxymethyl if needed
4 Olefination (Wittig/HWE) Phosphonium ylide or phosphonate ester Installation of (E)-4-oxobut-2-enoic acid side chain
5 Deprotection and purification Acid/base workup, chromatography Isolation of pure target compound

Stereochemical Considerations

  • The molecule contains multiple stereocenters (notably at positions 3a and within the bicyclic core).
  • Stereoselective synthesis is achieved by:
    • Using chiral starting materials or auxiliaries.
    • Employing stereoselective catalysts or reagents.
  • Control of the (E)-double bond geometry is critical for biological activity and is typically ensured by reaction condition optimization during olefination.

Additional Notes

  • The compound is closely related to heterocyclic fatty acids and bicyclic amino acid derivatives found in natural products and pharmaceutical agents.
  • Synthetic routes often require careful handling of sensitive functional groups and may involve multiple purification steps.
  • No direct synthesis protocols were found in typical chemical databases or general commercial suppliers, indicating the synthesis is specialized and likely proprietary or published in patent literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions with precise control of stereochemistry and functional group protection. For example, analogous cyclopenta[c]pyrrol derivatives are synthesized via alkylation, hydroxylation, and oxidation steps. In one protocol, hydroxyl-containing intermediates are generated by hydrogenation of acetate precursors (e.g., compound 11 in ) under acidic conditions (95% ethanol, H₂/Pd-C). Solvent choice (e.g., acetonitrile for alkylation) and temperature (reflux conditions) are critical to avoid side reactions. Post-reaction purification often involves crystallization or column chromatography .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) is used to confirm stereochemistry (e.g., hexahydrocyclopenta[c]pyrrol moieties show distinct proton splitting patterns in DMSO-d₆ at δ 1.74–3.75 ppm, as seen in ). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98% in some cases, as per ). Elemental analysis (C, H, N) and infrared spectroscopy (IR) validate functional groups like hydroxymethyl (-OH stretch at ~3200 cm⁻¹) and α,β-unsaturated ketones (C=O stretch at ~1700 cm⁻¹) .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

  • Methodological Answer : Stability studies suggest that organic degradation rates increase with temperature. For short-term storage, lyophilization and storage at -20°C in inert atmospheres (argon) are recommended. For aqueous solutions, buffered systems (pH 6–7) with antioxidants (e.g., ascorbic acid) can mitigate oxidation. Continuous cooling during experiments is advised to minimize decomposition, as seen in wastewater matrix studies () .

Advanced Research Questions

Q. How do experimental design limitations impact reproducibility in studies involving this compound?

  • Methodological Answer : A key limitation is sample variability. For instance, synthetic mixtures prepared with limited initial samples (e.g., 8 variants in ) may not capture real-world chemical diversity, leading to biased degradation profiles. To address this, factorial design experiments with ≥20 variants are recommended to account for matrix effects. Additionally, time-sensitive degradation (e.g., 9-hour data collection windows) necessitates real-time monitoring via LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in bioactivity data caused by structural analogs?

  • Methodological Answer : Structural analogs (e.g., retinol-binding protein antagonists in ) may exhibit divergent bioactivity due to minor stereochemical differences. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target receptors, while isotopic labeling (e.g., ¹³C-NMR) clarifies metabolic pathways. For example, substituting the hydroxymethyl group with fluorophenyl moieties () alters hydrophobicity, requiring partition coefficient (LogP) adjustments via Hammett analysis .

Q. How can degradation pathways be mapped for this compound under physiological conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with mass spectrometry identifies primary degradation products. For instance, α,β-unsaturated ketones are prone to Michael addition reactions, forming adducts with thiols (e.g., glutathione). In vitro assays using liver microsomes (e.g., human S9 fraction) can reveal phase I/II metabolism, with UPLC-QTOF-MS tracking hydroxylation or glucuronidation .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Matrix interference from phospholipids or proteins requires selective sample preparation. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery rates. For LC-MS/MS quantification, deuterated internal standards (e.g., d₃-hydroxymethyl analogs) correct for ion suppression. Validation parameters (LOQ ≤ 1 ng/mL, RSD <15%) must adhere to ICH Q2(R1) guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid

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